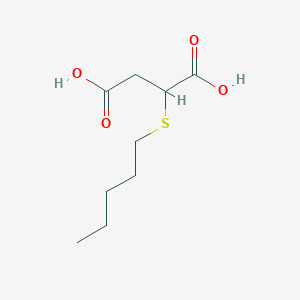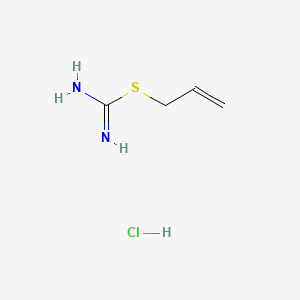
4-tert-butyl-2,6-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2,6-diphenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a tert-butyl group and two phenyl groups attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2,6-diphenylaniline typically involves the reaction of 4-tert-butylaniline with benzaldehyde derivatives under specific conditions. One common method is the Schiff base formation reaction, where 4-tert-butylaniline reacts with 4-tert-butylbenzaldehyde in ethanol using a matrix-assisted laser desorption ionization-chip system . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-2,6-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2,6-diphenylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylaniline: A precursor in the synthesis of 4-tert-butyl-2,6-diphenylaniline, used in similar applications.
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in polymer stabilization.
4-tert-Butyl-2,6-diformylphenol: Utilized in the synthesis of macrocyclic Schiff bases and other complex molecules .
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of tert-butyl and phenyl groups provides stability and versatility in various chemical reactions, making it valuable in both research and industrial contexts.
Propiedades
Fórmula molecular |
C22H23N |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
4-tert-butyl-2,6-diphenylaniline |
InChI |
InChI=1S/C22H23N/c1-22(2,3)18-14-19(16-10-6-4-7-11-16)21(23)20(15-18)17-12-8-5-9-13-17/h4-15H,23H2,1-3H3 |
Clave InChI |
QDADOVYTWGTHOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)
![2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid](/img/structure/B11999958.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)





![1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11999993.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999994.png)


![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000008.png)
